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An In-depth Technical Guide to 2-(2-(Methylsulfonamido)phenyl)acetic acid

Introduction: A Molecule of Interest in Medicinal
Chemistry

2-(2-(Methylsulfonamido)phenyl)acetic acid is a multifaceted organic compound that stands
at the intersection of two critically important pharmacophores: the phenylacetic acid scaffold
and the sulfonamide functional group. The phenylacetic acid moiety is a core component in a
wide array of pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs)
such as diclofenac and ibuprofen.[1] Its derivatives are explored for a vast range of biological
activities, including anticancer and anti-inflammatory properties.[1][2]

Similarly, the sulfonamide group is a cornerstone of medicinal chemistry, renowned for its
presence in antibacterial drugs (sulfa drugs), diuretics, and anticonvulsants. This functional
group is a versatile hydrogen bond donor and acceptor, often utilized to enhance binding
affinity to biological targets and to modulate physicochemical properties like solubility and
metabolic stability. The strategic placement of the methylsulfonamido group at the ortho-
position of the phenylacetic acid core creates a unique chemical architecture, suggesting
potential for novel biological activities and applications in drug discovery and development.
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This guide provides a comprehensive overview of the known and predicted physical and
chemical properties of 2-(2-(Methylsulfonamido)phenyl)acetic acid, offering field-proven
insights for researchers, scientists, and drug development professionals.

Molecular Identity and Structural Elucidation

Correctly identifying a compound is the foundation of all subsequent research. This section
details the fundamental identifiers and structural characteristics of 2-(2-
(Methylsulfonamido)phenyl)acetic acid.

Nomenclature and Identifiers:

o Systematic IUPAC Name: 2-(2-(Methylsulfonamido)phenyl)acetic acid
e Other Names: 2-[(Methylsulfonyl)amino]benzeneacetic acid[3]

e CAS Number: 1047724-24-2[3]

e Molecular Formula: CoH11NO4S[4][5]

» Molecular Weight: 229.25 g/mol [4][5]

e InChl Key: XFQVSOVZZYQXDH-UHFFFAOYSA-N[5]

The structure combines a phenyl ring substituted at the ortho (1,2) positions with an acetic acid
moiety and a methylsulfonamido group. This specific substitution pattern is crucial as it
influences the molecule's conformation and electronic properties, distinguishing it from its meta
and para isomers.

Caption: Structure of 2-(2-(Methylsulfonamido)phenyl)acetic acid.

Physicochemical Properties: A Data-Driven
Overview

Understanding the physicochemical properties of a compound is paramount for anticipating its
behavior in both experimental and biological systems. The following table summarizes key
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properties, noting the distinction between experimentally derived and computationally predicted

values.

Property Value Source/Comment

Physical State Solid [5]

Boiling Point 421.7 °C at 760 mmHg [3] (Predicted)

Density 1.456 g/cm3 [3] (Predicted)
Predicted, based on the pKa of
Phenylacetic acid (4.31).[6]
The electron-withdrawing

pKa ~4.3
nature of the ortho-
sulfonamide group may slightly
decrease this value.
[3] (Predicted). Indicates

XLogP3 1.8 ] o
moderate lipophilicity.

Hydrogen Bond Donors 2 (from -COOH and -NH-) [4] (Computed)

Hydrogen Bond Acceptors 4 (from C=0, -OH, and SOz2) [4] (Computed)

Rotatable Bond Count 4 [4] (Computed)

The predicted moderate lipophilicity (XLogP3 of 1.8) and the presence of multiple hydrogen

bond donors and acceptors suggest that this molecule may possess reasonable solubility in

both organic solvents and aqueous media, a desirable trait for drug candidates.

Spectroscopic Characterization Workflow

Structural confirmation is achieved through a combination of spectroscopic techniques. While a

public spectrum for this specific isomer is not readily available, this section outlines the

expected results based on its chemical structure and data from analogous compounds.[7][8]
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Synthesis & Purification

Synthesize Compound

Purify (e.g., Recrystallization)
Aectrosco&ic Analysis\A
Mass Spectrometry (MS) NMR Spectroscopy
Confirm Molecular Weight Elucidate C-H Framework
N;ﬂﬂ(etailsi
1H NMR 13C NMR

Structure Confirmed

Click to download full resolution via product page
Caption: Standard workflow for spectroscopic characterization.
3.1. Mass Spectrometry (MS)

e Expected [M-H]~: In negative ion mode ESI-MS, the primary ion observed would be the
deprotonated molecule at an m/z of 228.03.

e Expected [M+H]*: In positive ion mode, a peak at m/z 230.05 would correspond to the
protonated molecule.

e Fragmentation: Key fragmentation patterns would likely involve the loss of COOH (45 Da)
and SOz (64 Da).
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3.2. Infrared (IR) Spectroscopy

e O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from 2500-3300
cm™i,

¢ N-H Stretch (Sulfonamide): A moderate, sharp peak around 3200-3300 cm~1.
e C=0 Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm™1.

e S=0 Stretch (Sulfonamide): Two strong absorptions are characteristic of the SOz group,
expected around 1330-1370 cm~1 (asymmetric) and 1140-1180 cm~! (symmetric).

o C-H Aromatic/Aliphatic Stretches: Peaks just above 3000 cm~! (aromatic) and just below
3000 cm1 (aliphatic CHz2 and CHs).

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'HNMR:
o -COOH: A broad singlet, typically downfield (>10 ppm), which is D=0 exchangeable.
o -NH: A singlet around 8-9 ppm, also D20 exchangeable.

o Aromatic Protons: A complex multiplet pattern between 7.0-8.0 ppm integrating to 4
protons. The ortho-substitution pattern will lead to splitting patterns characteristic of an
ABCD spin system.

o -CHaz- (Acetic Acid): A sharp singlet around 3.6 ppm, integrating to 2 protons.[7]
o -S0O2CHs: A sharp singlet around 3.0 ppm, integrating to 3 protons.

e 13C NMR:
o -COOH: A signal in the range of 175-180 ppm.

o Aromatic Carbons: Multiple signals between 120-140 ppm. The carbons attached to the
nitrogen and the acetic acid group will be shifted accordingly.
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o -CHz2- (Acetic Acid): A signal around 40-45 ppm.[7]
o -S0O2CHs: A signal around 40 ppm.

Proposed Synthesis and Purification Protocol

While multiple synthetic routes are possible, a plausible and efficient method involves the
sulfonylation of a commercially available aminophenylacetic acid derivative. This approach is
grounded in well-established organic chemistry principles.[9]

Objective: To synthesize 2-(2-(Methylsulfonamido)phenyl)acetic acid from 2-
aminophenylacetic acid.

Materials:

2-Aminophenylacetic acid

o Methanesulfonyl chloride

¢ Pyridine (or another suitable base like triethylamine)

e Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
e Hydrochloric acid (e.g., 1M HCI)

» Saturated sodium bicarbonate solution

¢ Anhydrous magnesium sulfate or sodium sulfate

e Solvents for recrystallization (e.g., ethyl acetate/hexanes)
Step-by-Step Protocol:

» Reaction Setup:

o In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere,
dissolve 2-aminophenylacetic acid (1.0 eq.) in a suitable solvent like DCM or THF.
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o Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of
the reaction with the sulfonyl chloride.

Base Addition:

o Slowly add pyridine (approx. 1.5-2.0 eq.) to the cooled solution. Pyridine acts as a base to
neutralize the HCI byproduct and as a nucleophilic catalyst.

Sulfonylation:

o Add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution, ensuring the
temperature remains below 5-10 °C.

o After the addition is complete, allow the reaction to warm to room temperature and stir for
4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

Workup:

o Quench the reaction by slowly adding 1M HCI. This will protonate the product and
neutralize the excess pyridine.

o Transfer the mixture to a separatory funnel and extract the product into an organic solvent
like ethyl acetate.

o Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to
remove any unreacted starting material), and finally with brine.

Isolation and Purification:

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the
solvent under reduced pressure to obtain the crude product.

o The primary method for purification is recrystallization. A solvent system such as ethyl
acetate/hexanes or ethanol/water is often effective for purifying phenylacetic acid
derivatives. Dissolve the crude solid in a minimum amount of hot solvent and allow it to
cool slowly to form pure crystals.

Validation:
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o Confirm the identity and purity of the final product using the spectroscopic methods
outlined in Section 3 (NMR, MS, IR) and by measuring its melting point.

Chemical Reactivity and Stability

o Carboxylic Acid Group: The acetic acid moiety is the most reactive site for many
transformations. It can be readily converted to esters, amides, or acid chlorides using
standard protocols. This functionality is key for creating libraries of derivatives for structure-
activity relationship (SAR) studies.

o Sulfonamide N-H: The sulfonamide proton is weakly acidic and can be deprotonated under
strong basic conditions. The nitrogen itself is generally not nucleophilic due to the strong
electron-withdrawing effect of the adjacent sulfonyl group.

e Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution, although the
existing substituents will direct incoming electrophiles and may deactivate the ring.

 Stability and Storage: The compound is expected to be a stable solid under standard
laboratory conditions. It should be stored in a cool, dry place, away from strong bases and
oxidizing agents, in a tightly sealed container.[10]

Relevance and Potential in Drug Discovery

The unique combination of a phenylacetic acid core and a sulfonamide group makes 2-(2-
(Methylsulfonamido)phenyl)acetic acid a compound of significant interest for drug discovery.

» Anti-inflammatory Potential: Phenylacetic acid derivatives are well-known anti-inflammatory
agents.[2] The sulfonamide group is also present in some selective COX-2 inhibitors. This
structural overlap suggests that the title compound could be investigated for activity against
inflammatory targets like cyclooxygenase (COX) or microsomal prostaglandin E synthase-1
(MPGES-1).[11]

» Antimicrobial and Anticancer Activity: Both sulfonamides and various substituted acetic acid
derivatives have been reported to possess antibacterial, antifungal, and anticancer
properties.[12][13][14] The compound could serve as a scaffold for developing new agents in
these therapeutic areas.
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 Building Block for Chemical Libraries: Due to the reactivity of its carboxylic acid group, the
molecule is an excellent starting material for creating diverse chemical libraries for high-
throughput screening against a wide range of biological targets.

Conclusion

2-(2-(Methylsulfonamido)phenyl)acetic acid is a well-defined chemical entity with a
collection of predicted and structurally inferred properties that make it a compelling subject for
further research. Its synthesis is achievable through standard, reliable chemical methods, and
its structure can be unambiguously confirmed with modern spectroscopic techniques. The
convergence of two pharmacologically significant motifs—phenylacetic acid and sulfonamide—
within a single, conformationally influenced ortho-substituted structure provides a strong
rationale for its exploration in medicinal chemistry programs targeting inflammation, cancer, and
infectious diseases. This guide serves as a foundational resource for scientists poised to
unlock the full potential of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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